molecular formula C15H15ClN2O6 B2892794 Ethyl 5-amino-3-{2-[(4-chlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate CAS No. 477853-67-1

Ethyl 5-amino-3-{2-[(4-chlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate

Cat. No.: B2892794
CAS No.: 477853-67-1
M. Wt: 354.74
InChI Key: DZLVRTAGSVHKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-3-{2-[(4-chlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate is a chemical compound with the molecular formula C15H15ClN2O6 . It has a molecular weight of 354.75 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15ClN2O6/c1-2-21-15(20)11-12(17)24-18-13(11)22-7-8-23-14(19)9-3-5-10(16)6-4-9/h3-6H,2,7-8,17H2,1H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthetic Applications and Chemical Transformations

  • Novel Synthetic Routes to Isoxazole and Pyrazole Derivatives : Research by Vicentini et al. outlines a synthetic pathway starting from Ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate, leading to isoxazole and pyrazole ortho-dicarboxylic acid esters. This process involves partial hydrolysis and amidation steps to yield carboxamido-carboxylic acid derivatives of isoxazole and pyrazole, showcasing the compound's utility in synthesizing complex heterocyclic structures (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).

  • Formation of Chiral 2-Aminoalkyloxazole-5-Carboxylates : A study by Cox et al. demonstrated the N-acylation of Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates with phthalimidylamino acids, leading to the formation of chiral 2-aminoalkyloxazole-5-carboxylates. This research highlights the compound's role in creating chiral centers, which are crucial for the development of enantioselective synthetic methods (Cox, Prager, Svensson, & Taylor, 2003).

  • Synthesis of Molluscicidal Thiazolo[5,4-d]pyrimidines : El-bayouki and Basyouni's work on the synthesis of thiazolo[5,4-d]pyrimidines from 5-amino-2-(ethylthio)thiazole-4-carboxamide showcases the potential of related compounds in creating molluscicidal agents. This study illustrates the application of these compounds in synthesizing bioactive molecules with potential environmental and agricultural benefits (El-bayouki & Basyouni, 1988).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 , providing guidance on how to handle the compound safely.

Properties

IUPAC Name

ethyl 5-amino-3-[2-(4-chlorobenzoyl)oxyethoxy]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O6/c1-2-21-15(20)11-12(17)24-18-13(11)22-7-8-23-14(19)9-3-5-10(16)6-4-9/h3-6H,2,7-8,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLVRTAGSVHKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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